![molecular formula C18H12F4N2O4 B12502703 {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12502703.png)
{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trifluoromethoxyphenyl group, an oxadiazole ring, and a fluoro-methylbenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a dehydrating agent.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a trifluoromethoxy group is introduced to the phenyl ring.
Attachment of the Fluoro-Methylbenzoate Moiety: This step typically involves esterification or similar reactions to attach the fluoro-methylbenzoate group to the oxadiazole ring.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate stands out due to its unique combination of functional groups. Similar compounds include:
Methyl benzoate: Known for its use in fragrances and as a solvent.
Ethyl benzoate: Used in flavorings and as an intermediate in organic synthesis.
Vinyl benzoate: Utilized in polymer chemistry and as a monomer for producing various polymers.
The presence of the trifluoromethoxyphenyl group and the oxadiazole ring in this compound imparts unique chemical properties that differentiate it from these similar compounds.
Eigenschaften
Molekularformel |
C18H12F4N2O4 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C18H12F4N2O4/c1-10-2-3-12(8-14(10)19)17(25)26-9-15-23-16(24-28-15)11-4-6-13(7-5-11)27-18(20,21)22/h2-8H,9H2,1H3 |
InChI-Schlüssel |
RTVAOZGRLWTJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502620.png)
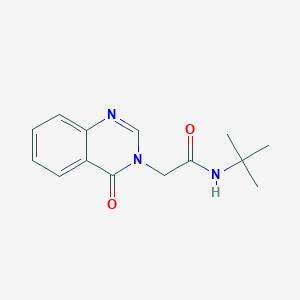
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12502631.png)

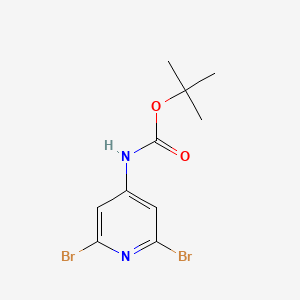

![5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B12502656.png)
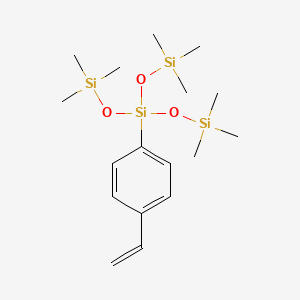
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B12502662.png)
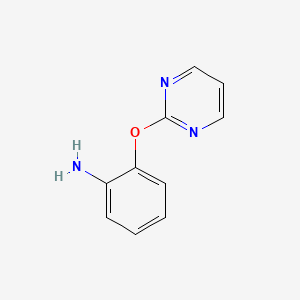
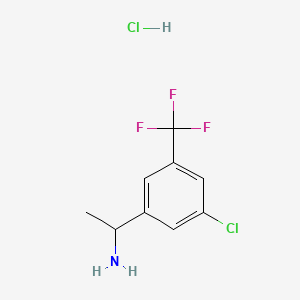
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B12502672.png)
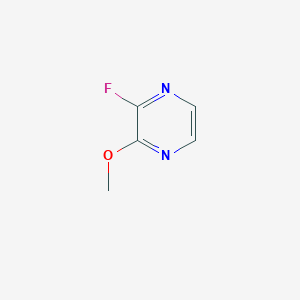
![(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
